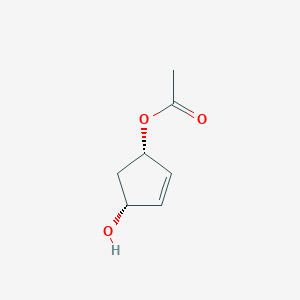

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

説明

Significance of Chiral Building Blocks in Contemporary Organic Chemistry

In modern organic chemistry, the concept of chirality is of fundamental importance. libretexts.orglibretexts.org A molecule is described as chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. youtube.com These non-superimposable mirror images are known as enantiomers. youtube.com While enantiomers often share identical physical properties, their biological activity can differ dramatically. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral drug or molecule.

This distinction is critically important in the pharmaceutical industry. The desired therapeutic effect of a drug may be associated with only one enantiomer, while the other may be inactive or, in some cases, cause unwanted side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a central goal of contemporary organic chemistry. wisdomlib.org Chiral building blocks, also known as chiral synthons, are essential for achieving this goal. wisdomlib.org These are molecules that possess one or more chiral centers and serve as starting materials or key intermediates in the synthesis of complex, biologically active compounds. wisdomlib.org By using a pre-existing chiral molecule, chemists can control the stereochemistry of subsequent reaction steps, leading to the selective formation of the desired enantiomer. youtube.com Chiral alcohols, amines, and acids are common classes of chiral building blocks used extensively in the synthesis of natural products and pharmaceuticals.

Overview of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol as a Versatile Chiral Synthon

This compound is a prime example of a versatile chiral building block. Its value stems from the specific three-dimensional arrangement of its atoms and the presence of multiple reactive functional groups within its five-membered ring structure. The cyclopentene (B43876) ring is a common structural motif in a wide array of bioactive molecules, including prostaglandins (B1171923) and certain natural products. acs.org

The utility of this compound in asymmetric synthesis comes from its distinct features:

Defined Stereochemistry : It possesses two chiral centers at the C1 and C4 positions with a specific (1R,4S) configuration. This fixed chirality can be transferred to new, more complex molecules during a synthesis.

Differentiated Functional Groups : The molecule contains a hydroxyl group (-OH), an acetate (B1210297) group (-OAc), and a carbon-carbon double bond. These groups have different chemical reactivities, allowing chemists to selectively modify one part of the molecule while leaving the others intact.

Synthetic Accessibility : Efficient methods, particularly those involving enzymes like lipases, have been developed for its preparation in high optical purity. psu.eduorgsyn.orgresearchgate.net For instance, the desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene using the enzyme Novozym-435® can produce the enantiomerically pure monoacetate with a 95% isolated yield. researchgate.net

These features make this compound a valuable starting material for the total synthesis of several complex natural products and pharmaceutical intermediates. chemicalbook.com It has been utilized as a reactant in the synthesis of molecules such as Bartlett's brefeldin intermediate, spinosyn A analogs, and (+)-7-deaza-5′-noraristeromycin. chemicalbook.com It is also a key synthon for producing various carbocyclic nucleosides, which are of significant interest for their potential antiviral and anticancer properties. psu.edu

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60176-77-4 | sigmaaldrich.comguidechem.com |

| Molecular Formula | C₇H₁₀O₃ | sigmaaldrich.comguidechem.com |

| Molecular Weight | 142.15 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 49-51 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D −67±2°, c = 2.3% in chloroform | sigmaaldrich.com |

| Assay | ≥98.0% (sum of enantiomers, GC) | sigmaaldrich.com |

| InChI Key | IJDYOKVVRXZCFD-NKWVEPMBSA-N | sigmaaldrich.com |

Applications in Total Synthesis

The strategic placement of functional groups and inherent chirality make this compound a valuable precursor in multi-step synthetic routes.

| Target Molecule / Intermediate | Synthetic Role of this compound | Source |

| Carbocyclic Nucleosides | Serves as a key chiral synthon for their production. | psu.edu |

| Aristeromycin | Used in a novel preparation route. | psu.edu |

| Bartlett's Brefeldin Intermediate | Employed as a reactant in the total synthesis. | chemicalbook.com |

| Spinosyn A Analogs | Used as a reactant in their synthesis. | chemicalbook.com |

| (+)-7-deaza-5′-noraristeromycin | Utilized as a reactant in the total synthesis. | chemicalbook.com |

| (±)-Strychnine | A reactant in the synthetic pathway. | chemicalbook.com |

| Wieland-Gumlich Aldehyde | A reactant in the synthetic pathway. | chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

[(1S,4R)-4-hydroxycyclopent-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDYOKVVRXZCFD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H](C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431801 | |

| Record name | (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60410-18-6, 60176-77-4 | |

| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60410-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1r,4s Cis 4 Acetoxy 2 Cyclopenten 1 Ol

Chemoenzymatic Approaches to Enantiomerically Pure Cyclopentenol (B8032323) Derivatives

Chemoenzymatic strategies have become prominent for synthesizing enantiomerically pure cyclopentenol derivatives due to their high selectivity and operation under mild conditions. These methods often leverage the stereospecificity of enzymes, particularly lipases, to resolve racemic mixtures or asymmetrize prochiral meso compounds.

Lipase-Catalyzed Asymmetrization of meso-Cyclopentene Diols

A key strategy for producing chiral cyclopentenols is the enzymatic desymmetrization of meso-substrates like cis-2-cyclopentene-1,4-diol or its corresponding diacetate, cis-3,5-diacetoxycyclopent-1-ene. mdpi.comorgsyn.org Lipases are widely used for this purpose, catalyzing selective acylation or hydrolysis to create products with well-defined chirality at multiple stereocenters. mdpi.com This approach is valued for its efficiency and ability to deliver high-purity enantiomers. For instance, the enantioselective monohydrolysis of cis-3,5-diacetoxycyclopent-1-ene using various enzymes has been extensively studied to produce the target compound. orgsyn.org

The choice of enzyme and reaction medium is crucial for achieving high stereoselectivity. Lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) has shown considerable efficacy in these asymmetrization reactions. capes.gov.br The process involves the selective transformation of one of the two equivalent functional groups in the meso substrate, breaking its symmetry and generating a chiral product.

Table 1: Enzymes in Asymmetrization of Cyclopentene (B43876) Derivatives

| Enzyme/Lipase | Substrate | Reaction Type | Reference |

|---|---|---|---|

| Lipase B from Candida antarctica (Novo SP-435) | meso-2-Cycloalken-1,4-diols/diacetates | Asymmetrization | capes.gov.br |

| Wheat Germ Lipase | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | Hydrolysis | orgsyn.org |

| A.K. Lipase (Amano) | Racemic diacetate | Hydrolysis | orgsyn.org |

Enantioselective Acetylation and Hydrolysis Strategies

Enzymatic strategies provide a versatile toolkit for accessing either enantiomer of a target compound through complementary reactions. mdpi.com Specifically for (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol, two primary lipase-catalyzed methods are employed:

Enantioselective Acetylation: This involves the selective acylation of a prochiral diol, such as cis-2-cyclopentene-1,4-diol. In an organic solvent and in the presence of a suitable acyl donor (like vinyl acetate), a lipase can preferentially esterify one of the two hydroxyl groups. For example, a lipase with R-stereopreference will preferentially acylate the R-alcohol group, leading to the formation of the (S,R) monoester. mdpi.com

Enantioselective Hydrolysis: This is the reverse reaction, where a prochiral diester, such as cis-3,5-diacetoxycyclopent-1-ene, is hydrolyzed in an aqueous medium. The same lipase with R-stereopreference will selectively hydrolyze the ester group at the R-stereocenter, yielding the opposite (R,S) enantiomer of the monoester. mdpi.com

This dual approach is highly advantageous as a single enzyme can be used to produce both enantiomers of the chiral building block simply by switching the substrate (diol vs. diester) and reaction conditions (organic vs. aqueous medium). mdpi.com The enantioselective monohydrolysis of cis-3,5-diacetoxycyclopent-1-ene is a well-established, inexpensive, and scalable method capable of delivering multigram quantities of high-purity product (>99% ee). orgsyn.org

Chemical Synthesis Routes to this compound

While chemoenzymatic methods are powerful, traditional chemical synthesis remains a vital avenue for producing this compound and its precursors. These routes often involve the stereoselective modification of existing cyclopentane (B165970) rings or the construction of the ring itself through cyclization reactions.

Stereoselective Reduction Methods for Precursors

The stereoselective reduction of cyclopentenone precursors is a fundamental step in many synthetic pathways. The carbonyl group of a 4-substituted-2-cyclopenten-1-one can be reduced to a hydroxyl group, establishing one of the key stereocenters. For instance, chiral 2,3-disubstituted cyclopentenones can be reduced catalytically with reagents like (R)-2-methyloxazaborolidine to yield the corresponding allylic alcohols in high yield (82-98%) and excellent enantiomeric excess (89-96%). researchgate.net The diastereoselectivity of the reduction can be directed by existing stereocenters or by the choice of reagents. Directed reduction of chiral allylic alcohols using Red-Al has been shown to give exclusively the 1,2-anti stereochemistry. researchgate.net

Derivatization of Cyclopentenone and Cyclopentene Precursors

The functionalization of cyclopentenone and cyclopentene precursors is a cornerstone of synthesizing the target compound. acs.orgnih.gov Chiral 4-hydroxy-2-cyclopenten-1-one derivatives are considered highly important chiral building blocks. orgsyn.org A common synthetic sequence involves the oxidation of a chiral alcohol to a ketone. For example, (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297) can be oxidized using pyridinium (B92312) chlorochromate (PCC) in the presence of sodium acetate to yield (4R)-(+)-acetoxy-2-cyclopenten-1-one with high efficiency (83% yield). orgsyn.org This resulting acetoxy ketone is a versatile intermediate that can be used in a variety of subsequent transformations. orgsyn.orgresearchgate.net

Further derivatization can be used to install different functional groups or protecting groups as needed for a total synthesis. For instance, the hydroxyl group of (4R)-(+)-hydroxy-2-cyclopenten-1-one can be protected with a tert-butyldimethylsilyl (TBDMS) group, a common strategy to prepare for subsequent synthetic steps. orgsyn.org

Table 2: Example of a Precursor Derivatization Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Control of Stereochemistry and Enantiomeric Purity in (1R,4S)-cis-4-Acetoxy-2-cyclopenten-ol Synthesis

Achieving high enantiomeric purity is the most critical aspect of synthesizing this compound. Both chemoenzymatic and chemical methods offer distinct mechanisms for controlling stereochemistry.

Enzymatic methods, particularly the lipase-catalyzed desymmetrization of meso diacetates, provide an exceptionally high degree of stereocontrol. mdpi.comorgsyn.org The success of this approach hinges on the inherent ability of the enzyme's active site to discriminate between the two prochiral centers of the substrate. This method is capable of producing the chiral monoacetate with an enantiomeric excess (ee) often exceeding 99%. orgsyn.org The predictability and high fidelity of enzymatic resolutions make them a preferred method for generating enantiomerically pure materials on a preparative scale. orgsyn.orgresearchgate.net

In chemical synthesis, stereocontrol is achieved through several means. Asymmetric synthesis via reactions like the Pauson-Khand reaction or Nazarov cyclization can build the cyclopentenone core with inherent chirality. nih.gov Alternatively, the resolution of racemic mixtures is a common strategy. acs.org This can be done via chemical derivatization, where the racemate is reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by methods like column chromatography. Following separation, the chiral auxiliary is removed to yield the desired enantiomerically pure cyclopentenone precursor. acs.org The enantioselective reduction of prochiral cyclopentenones using chiral catalysts also provides a direct route to enantiomerically enriched alcohols. researchgate.net The combination of these techniques allows for the precise construction and isolation of the (1R,4S) stereoisomer.

Chiral Catalyst Systems for Asymmetric Transformations

The direct synthesis of this compound or its precursors using chiral catalysts represents an efficient approach to obtaining the desired enantiomer. This can be achieved through the asymmetric acylation of a meso-diol, a process where a chiral catalyst selectively acylates one of the two enantiotopic hydroxyl groups.

One notable non-enzymatic approach involves the use of a chiral diamine catalyst derived from (S)-proline for the asymmetric acylation of cis-2-cyclopentene-1,4-diol. clockss.org In a key study, the treatment of the meso-diol with benzoyl chloride in the presence of a catalytic amount of a chiral diamine and triethylamine (B128534) afforded the corresponding monobenzoate with high enantioselectivity. This monobenzoate is a direct precursor to the desired (1R,4S)-configured cyclopentenol derivative. The efficiency of this catalytic system highlights the potential of small molecule organocatalysts to induce significant chirality. clockss.org

Another powerful strategy is the desymmetrization of meso-1,3-diols using chiral N,N-dimethyl-4-aminopyridine (DMAP) derivatives. A chiral DMAP derivative incorporating a 1,1'-binaphthyl backbone with tertiary alcohol functionalities has been shown to be highly effective in the enantioselective acylation of cyclic meso-1,3-diols. nih.gov This organocatalytic method can produce the monoacetate of cis-4-cyclopentene-1,3-diol (B2891410) in high enantiomeric excess, which can then be readily converted to the target compound. nih.gov

While the direct asymmetric synthesis of this compound using chiral metal complexes is a promising area, specific examples directly yielding this compound are less commonly reported in the literature compared to resolution and enzymatic methods. However, the broader field of asymmetric catalysis offers potential routes, such as the rhodium-catalyzed asymmetric allylic substitution for the desymmetrization of meso cyclopent-2-ene-1,4-diol derivatives, which produces related chiral cyclopentenol structures. clockss.org

Resolution Techniques and Enantiomeric Enrichment

Resolution techniques are widely employed to obtain enantiomerically pure this compound. These methods start with a racemic mixture of the compound or a precursor and separate the two enantiomers.

Enzymatic resolution has proven to be a particularly powerful and widely used method. Lipases, a class of enzymes, are highly effective at catalyzing the enantioselective acylation or hydrolysis of esters. In the context of producing this compound, two primary enzymatic strategies are utilized: the kinetic resolution of racemic cis-4-acetoxy-2-cyclopenten-1-ol and the desymmetrization of cis-3,5-diacetoxycyclopent-1-ene.

In kinetic resolution, a lipase selectively catalyzes the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, Pseudomonas fluorescens lipase (PFL) has been used to catalyze the hydrolysis of racemic cis-4-acetoxy-2-cyclopenten-1-ol derivatives in a phosphate (B84403) buffer. psu.edu This reaction yields the (1R,4S)-alcohol with high enantiomeric excess (>95% e.e.), while the unreacted (1S,4R)-acetate is also recovered with high optical purity. psu.edu Similarly, lipases such as those from Pseudomonas cepacia and wheat germ have been successfully employed for this purpose. orgsyn.org

The desymmetrization of a meso precursor, such as cis-3,5-diacetoxycyclopent-1-ene, is another highly efficient enzymatic approach. In this process, the enzyme selectively hydrolyzes one of the two enantiotopic acetate groups of the achiral diacetate. This method can provide access to high-purity (1R,4S)-4-hydroxy-2-cyclopentenyl acetate. orgsyn.org The use of enzymes like electric eel acetylcholinesterase or A.K. lipase has been reported to yield the desired product with over 99% enantiomeric excess. orgsyn.org

Below is a data table summarizing the results of enzymatic resolutions to produce chiral precursors to this compound:

| Enzyme Source | Substrate | Reaction Type | Product | Enantiomeric Excess (e.e.) |

| Pseudomonas fluorescens lipase (PFL) | Racemic cis-4-acetoxy-2-cyclopenten-1-ol derivative | Hydrolysis | (1R,4S)-alcohol | >95% |

| Pseudomonas fluorescens lipase (PFL) | Racemic cis-4-hydroxy-2-cyclopentenylmethanol derivative | Acetylation | (1R,4S)-acetate | >95% |

| Electric eel acetylcholinesterase | Racemic cis-3,5-diacetoxycyclopent-1-ene | Hydrolysis | (1R,4S)-4-hydroxy-2-cyclopentenyl acetate | >99% |

| A.K. lipase | Racemic cis-3,5-diacetoxycyclopent-1-ene | Hydrolysis | (1R,4S)-4-hydroxy-2-cyclopentenyl acetate | >99% |

Classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, is a long-standing method for separating enantiomers. While specific examples for the direct resolution of (±)-cis-4-hydroxy-2-cyclopenten-1-ol via diastereomeric salt formation are not extensively documented in readily available literature, this technique is a fundamental and viable strategy in chiral separations. The general principle involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters, which can then be separated by physical methods like crystallization, followed by hydrolysis to yield the individual enantiomers of the alcohol. advanceseng.com

Strategic Role As a Chiral Building Block in Complex Molecule Synthesis

Foundations of Enantioselective Synthesis Utilizing (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

The utility of this compound in enantioselective synthesis is rooted in its inherent chirality and the differential reactivity of its functional groups. The secondary alcohol and the acetate (B1210297) group can be selectively manipulated or can direct the stereochemical outcome of subsequent reactions. The alkene functionality allows for a variety of transformations, including epoxidation, dihydroxylation, and addition reactions, further expanding its synthetic potential.

A key method for obtaining this chiral building block is through the enzymatic desymmetrization of a prochiral precursor, cis-3,5-diacetoxy-1-cyclopentene. This process, often employing lipases, selectively hydrolyzes one of the two enantiotopic acetate groups, yielding the desired (1R,4S)-monoacetate with high enantiomeric excess. orgsyn.org This chemoenzymatic approach provides a practical and efficient route to the optically pure compound, which is crucial for its application in asymmetric synthesis. orgsyn.org

Synthetic Pathways to Biologically Significant Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This structural modification imparts greater metabolic stability by rendering them resistant to cleavage by phosphorylases. This compound is a pivotal precursor for many of these important antiviral agents. acs.org

Carbocyclic Nucleoside Analogues

The synthesis of potent antiviral agents such as Carbovir and its derivative Abacavir highlights the strategic importance of chiral cyclopentene synthons. While some syntheses start from related chiral lactams, the core cyclopentene structure with its specific stereochemistry is a recurring motif. acs.orgnih.govresearchgate.net The general strategy involves the coupling of the chiral cyclopentenyl moiety with a purine (B94841) or pyrimidine (B1678525) base.

Palladium-catalyzed reactions are a powerful tool for this transformation. oup.com The acetate group of this compound can act as a leaving group in a palladium(0)-catalyzed allylic substitution reaction, allowing for the introduction of the nucleobase with retention of stereochemistry. oup.com This method provides a convergent and stereocontrolled route to the desired carbocyclic nucleoside analogues.

The following table summarizes key carbocyclic nucleoside analogues and the synthetic relevance of chiral cyclopentene precursors.

| Compound Name | Biological Activity | Relevance of Chiral Cyclopentene Precursor |

| Carbovir | Anti-HIV | The cyclopentene ring is the core scaffold. |

| Abacavir | Anti-HIV | A derivative of Carbovir, utilizing the same core structure. rsc.org |

| Neplanocin A | Antiviral, Antitumor | A naturally occurring carbocyclic nucleoside that has inspired synthetic efforts. |

Azasugar Analogues Synthesis

Azasugars are analogues of sugars where the ring oxygen has been replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and glycosyltransferases, with potential applications in the treatment of viral infections, diabetes, and cancer. This compound serves as a starting material for the synthesis of cyclopentane-based azasugar analogues. acs.org

The synthesis of these analogues typically involves the transformation of the cyclopentene ring into a functionalized aminocyclopentitol. A key step is the introduction of an amino group, which can be achieved through various methods. For instance, the hydroxyl group of this compound can be converted to a good leaving group, followed by displacement with an azide, which is subsequently reduced to the amine. The double bond can then be dihydroxylated to install the remaining hydroxyl groups, leading to the formation of the azasugar core. The stereochemical outcome of these reactions is crucial and is often directed by the existing stereocenters of the starting material.

Application in Prostaglandin (B15479496) Synthesis and Related Eicosanoids

Prostaglandins (B1171923) are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood clotting, and the contraction of smooth muscle. Due to their potent biological activities, they and their analogues are important therapeutic targets. Chiral cyclopentenone derivatives, which can be synthesized from this compound, are key intermediates in many prostaglandin syntheses. nih.govscispace.com

Key Intermediates for Prostaglandin Analogues

The synthesis of prostaglandins often converges on a key intermediate known as the Corey lactone. nih.gov This versatile building block contains the necessary stereochemistry of the cyclopentane core and allows for the sequential introduction of the two side chains characteristic of prostaglandins. This compound can be converted into derivatives that serve as precursors to the Corey lactone. For example, oxidation of the hydroxyl group of this compound yields (4R)-(+)-acetoxy-2-cyclopenten-1-one, a highly valuable chiral enone for prostaglandin synthesis. nih.gov

The following table outlines some key intermediates in prostaglandin synthesis derived from chiral cyclopentene precursors.

| Intermediate Name | Significance in Prostaglandin Synthesis | Derived From |

| (4R)-(+)-Acetoxy-2-cyclopenten-1-one | Key chiral enone for conjugate addition of the omega side chain. | Oxidation of this compound. nih.gov |

| Corey Lactone | Central intermediate for the synthesis of various prostaglandins. | Can be synthesized from derivatives of this compound. nih.gov |

| Prostaglandin E1 Methyl Ester | A specific prostaglandin target. | Synthesized via catalytic tandem 1,4-addition-aldol reactions of cyclopentenone derivatives. |

Desymmetrization Approaches in Prostaglandin Precursors

As mentioned earlier, the enzymatic desymmetrization of meso-cyclopentene derivatives is a powerful strategy for accessing enantiomerically pure building blocks. oup.comnih.gov This approach is not only used to produce this compound itself but is also applied to other prochiral cyclopentane and cyclopentene structures that are precursors to prostaglandins. By selectively reacting one of two identical functional groups in a symmetrical molecule, a chiral product is generated. This method provides an efficient and elegant way to introduce chirality early in the synthetic sequence, which is a key principle of modern asymmetric synthesis. The use of enzymes in these transformations often results in high enantioselectivity under mild reaction conditions.

Total Synthesis of Complex Natural Products

The utility of this compound as a chiral precursor is highlighted in the total syntheses of several biologically significant molecules. Its rigid cyclopentene framework provides a reliable scaffold for the stereocontrolled introduction of various functional groups, leading to the efficient construction of complex polycyclic systems.

The Bartlett's Brefeldin Intermediate

The total synthesis of Brefeldin A, a macrolide antibiotic with potent antiviral and antitumor properties, has been a subject of considerable interest in the synthetic community. In a seminal synthesis by Bartlett and Green, a key intermediate was prepared from a cyclopentanoid precursor, demonstrating the utility of this class of compounds in the construction of the Brefeldin A core. While the specific use of this compound is not explicitly detailed in all published syntheses, the general strategy of employing a chiral cyclopentene derivative underscores the importance of such building blocks in accessing the complex architecture of Brefeldin A. The synthesis of Brefeldin A often involves the stereocontrolled formation of the cyclopentane ring, followed by the attachment of the side chains and macrolactonization. The inherent chirality of starting materials like this compound is crucial for establishing the correct stereochemistry in the final product.

| Intermediate | Key Transformation | Reference |

| Chiral Cyclopentene Precursor | Stereocontrolled functionalization | Bartlett, P. A.; Green III, F. R. J. Am. Chem. Soc.1978 , 100, 4858. |

| Brefeldin A | Macrolactonization | nih.gov |

| Synthetic Strategy | Key Feature | Potential Starting Material |

| Convergent Synthesis | Construction of the tetracyclic core | Chiral Cyclopentene Derivatives |

| Structure-Activity Relationship Studies | Modification of the macrolide structure | This compound |

Total Syntheses of (+)-7-Deaza-5'-noraristeromycin

The carbocyclic nucleoside, (+)-7-Deaza-5'-noraristeromycin, is a target of interest due to its potential biological activities. The enantiospecific synthesis of this compound and its analogues has been accomplished starting from (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate, a closely related derivative of the title compound. nih.gov The synthesis involves the key step of coupling the chiral cyclopentenyl acetate with a deazapurine base, followed by a series of functional group manipulations to afford the final target. This synthesis highlights the direct application of the chiral cyclopentene core in the construction of carbocyclic nucleosides, where the stereocenters of the cyclopentane ring are translated into the final product.

| Reactant | Key Reaction | Product | Reference |

| (+)-(1R,4S)-4-Hydroxy-2-cyclopenten-1-yl acetate | Coupling with a deazapurine base | (+)-7-Deaza-5'-noraristeromycin | nih.gov |

Contributions to Strychnine and Wieland-Gumlich Aldehyde Total Syntheses

The total synthesis of the notoriously complex alkaloid, strychnine, has been a benchmark in organic synthesis for decades. The Overman synthesis of (–)-strychnine provides a compelling example of the strategic use of a chiral cyclopentene derivative. The synthesis commences with (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate, the enantiomer of the title compound, which is obtained via enzymatic hydrolysis of the corresponding diacetate. This chiral starting material is then elaborated through a multi-step sequence to afford the Wieland-Gumlich aldehyde, a key intermediate that can be converted to strychnine. The synthesis showcases the power of using a small, enantiopure building block to control the absolute stereochemistry of a complex, polycyclic target molecule.

The key steps in the Overman synthesis leading to the Wieland-Gumlich aldehyde are outlined below:

| Starting Material | Key Intermediates | Final Product | Reference |

| (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate | Trialkylstannane derivative, Azabicyclooctane intermediate | Wieland-Gumlich Aldehyde | |

| Wieland-Gumlich Aldehyde | - | (–)-Strychnine |

Advanced Synthetic Transformations and Derivatizations of 1r,4s Cis 4 Acetoxy 2 Cyclopenten 1 Ol

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The allylic acetate (B1210297) and alcohol functionalities of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol make it an excellent substrate for such transformations, particularly the Tsuji-Trost reaction and Suzuki-Miyaura coupling.

The Tsuji-Trost reaction involves the palladium-catalyzed allylic alkylation of a nucleophile. organic-chemistry.org The general mechanism proceeds via the coordination of a Pd(0) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a π-allyl palladium complex. organic-chemistry.org Nucleophilic attack on this complex then generates the alkylated product. With substrates like this compound, the acetate serves as a good leaving group, facilitating the formation of the key π-allyl intermediate. The stereochemistry of the resulting product can often be controlled by the choice of ligands on the palladium catalyst.

A significant application of palladium-mediated coupling with this chiral building block is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose sugar. sigmaaldrich.com These compounds often exhibit potent antiviral and anticancer activities. For instance, the synthesis of carbocyclic C-nucleosides has been achieved using an asymmetric Suzuki-Miyaura-type coupling as a key step. nih.gov This approach allows for the modular construction of complex nucleoside analogues. nih.gov

Table 1: Examples of Palladium-Mediated Coupling Reactions

| Reaction Type | Substrate | Reagents | Product Type | Ref |

|---|---|---|---|---|

| Tsuji-Trost Reaction | Allylic Acetate | Pd(0) catalyst, Nucleophile (e.g., malonate) | Allylic Alkylated Product | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Allylic derivative | [Rh(COD)OH]2, Boronic Acid | Carbocyclic C-Nucleoside Analogue | nih.gov |

Cyclization Reactions for Fused Ring Systems (e.g., IBX-mediated cyclization)

The construction of fused ring systems is a common strategy in the synthesis of complex natural products. This compound can serve as a starting material for various cyclization reactions. One modern and efficient method for oxidation and subsequent cyclization involves the use of hypervalent iodine reagents like o-iodoxybenzoic acid (IBX).

IBX is a mild and selective oxidizing agent that can convert alcohols to aldehydes or ketones. frontiersin.org In the context of the title compound, the secondary alcohol can be oxidized to the corresponding ketone. More advanced applications of IBX involve mediating cascade reactions where an initial oxidation is followed by an intramolecular cyclization. For example, IBX has been utilized in intramolecular cascade cyclization reactions of substrates containing both an alcohol and a nucleophilic moiety, leading to the formation of polycyclic scaffolds. frontiersin.org While a specific example for the direct IBX-mediated cyclization of this compound into a fused ring system is not prominently documented, the known reactivity of IBX suggests its potential in such transformations. For instance, an IBX-mediated oxidation of the hydroxyl group followed by an intramolecular reaction could potentially lead to bicyclic structures, depending on the other functional groups present in a derivatized substrate. frontiersin.orgrsc.org

Functional Group Interconversions and Protecting Group Chemistry

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its functional groups. Functional group interconversions and the use of protecting groups are fundamental to this endeavor. organic-chemistry.org

A common interconversion is the oxidation of the secondary alcohol. For example, treatment of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate with pyridinium (B92312) chlorochromate (PCC) efficiently yields (4R)-(+)-acetoxy-2-cyclopenten-1-one. orgsyn.org This ketone is a valuable intermediate for further elaborations. orgsyn.org

Protecting group chemistry is crucial when selective reaction at one of the functional groups is desired. organic-chemistry.org The hydroxyl group can be protected with various protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The resulting silyl (B83357) ether is stable to a range of reaction conditions, allowing for transformations at other parts of the molecule. The acetate group can also be selectively removed or modified. For example, enzymatic hydrolysis using lipases can selectively cleave the acetate to give the corresponding diol, often with high enantioselectivity. orgsyn.org

Table 2: Functional Group Interconversions and Protection

| Transformation | Reagents | Product | Ref |

|---|---|---|---|

| Oxidation of Alcohol | Pyridinium chlorochromate (PCC) | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | orgsyn.org |

| Protection of Alcohol | tert-Butyldimethylsilyl chloride, Et3N, DMAP | (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-ol derivative | orgsyn.org |

| Enzymatic Deacetylation | Wheat germ lipase (B570770), phosphate (B84403) buffer | (4R)-(+)-Hydroxy-2-cyclopenten-1-one | orgsyn.org |

Stereodivergent Synthesis from this compound and its Enantiomers

Stereodivergent synthesis allows for the preparation of multiple stereoisomers of a target molecule from a common chiral precursor. This compound and its enantiomer, (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol, are ideal starting materials for such strategies. sigmaaldrich.com

A notable example is the synthesis of both enantiomers of neplanocin A, a carbocyclic nucleoside with significant anticancer properties. rsc.org By starting with the appropriate enantiomer of a cyclopentene (B43876) precursor, both (+)- and (-)-neplanocin A can be synthesized, allowing for the evaluation of their differential biological activities. rsc.org Research has shown that (-)-neplanocin A is generally more toxic to cancer cell lines than its dextrorotary counterpart. rsc.org

The synthesis of various enantioenriched 4-hydroxy-2-cyclopentenones, which are considered "privileged building blocks" in natural product synthesis, also relies on stereodivergent methods. nih.gov Enzymatic resolution of racemic cyclopentenol (B8032323) derivatives is a key step in accessing the enantiomerically pure starting materials required for these syntheses. acs.org For instance, lipase-catalyzed acylation or deacylation can separate racemic mixtures, providing access to both enantiomers of the cyclopentenol precursor. acs.org These enantiomerically pure building blocks can then be converted to a diverse range of natural products. nih.gov

Research on Pharmacological Targets and Therapeutic Applications Via Derived Compounds

Development of Antiviral Agents

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is a crucial starting material for the synthesis of carbocyclic nucleosides, a class of compounds known for their significant antiviral properties. nih.govguidechem.com These molecules are structural analogs of natural nucleosides, where a carbocyclic ring replaces the sugar moiety, providing increased stability against enzymatic degradation. nih.gov

Research has demonstrated the utility of this compound in the creation of novel inhibitors targeting HIV-1 protease, a critical enzyme for viral replication. The synthesis of potent HIV-1 protease inhibitors has been achieved by incorporating stereochemically defined bicyclic oxazolidinone scaffolds as P2 ligands. mdpi.com The synthesis of these crucial scaffolds begins with optically active this compound. mdpi.com

The process involves reacting the parent compound with aryl isocyanates to form carbamate (B1207046) derivatives. mdpi.com These intermediates then undergo a cyclization reaction to produce the bicyclic oxazolidinone core. mdpi.com This scaffold is then integrated into the final inhibitor structure. Inhibitors developed with this scaffold have demonstrated potent antiviral activity, including against drug-resistant HIV-1 variants. mdpi.com

Table 1: Synthesis Steps for Bicyclic Oxazolidinone Scaffold

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | This compound, Aryl isocyanate | Carbamate derivative | Introduction of the aryl group |

| 2 | Carbamate derivative, IBX | Bicyclic oxazolidinone | Formation of the core scaffold |

Data sourced from a study on the design and synthesis of potent HIV-1 Protease Inhibitors. mdpi.com

This compound is a key chiral precursor for the synthesis of carbocyclic nucleoside analogues that function as Nucleoside Reverse Transcriptase Inhibitors (NRTIs). A prominent example is Abacavir, an essential medication for the treatment of HIV infection. nih.govnih.gov The synthesis of Abacavir relies on a key intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, which can be derived from precursors like this compound. nih.gov Carbocyclic nucleosides like Abacavir mimic natural nucleosides and are incorporated into the viral DNA by reverse transcriptase, leading to chain termination and inhibition of viral replication. nih.gov

The synthesis of other cyclopentenyl carbocyclic nucleosides with potential antiviral activity against viruses such as Orthopoxviruses and SARS-CoV has also been reported, starting from chiral cyclopentenol (B8032323) derivatives. mdpi.comnih.govrsc.org These syntheses underscore the importance of the cyclopentene (B43876) ring provided by the parent compound as a versatile platform for developing a variety of antiviral agents. mdpi.comnih.govrsc.org

Exploration in Anticancer Compound Synthesis

The utility of this compound extends to the synthesis of compounds with potential anticancer properties. It serves as a starting material for the synthesis of carbocyclic nucleosides like Neplanocin A and Cyclopentenylcytosine (CPE-C), which have demonstrated significant cytocidal and antitumor activities. scbt.comscbt.comorgsyn.org

Neplanocin A, a naturally occurring carbocyclic nucleoside, and its analogs have been synthesized using chiral cyclopentenol intermediates. nih.govmdpi.com Studies on enantiomeric Neplanocins A have shown that the (-)-Neplanocin A isomer exhibits higher toxicity against various cancer cell lines, including MOLT-4 (lymphoblastic leukemia) and A431 (epidermoid carcinoma), compared to its dextrorotary counterpart. orgsyn.orgmdpi.com It was found to induce apoptosis in A431 cells. orgsyn.orgmdpi.com

Table 2: Anticancer Activity of (-)-Neplanocin A

| Cell Line | Cancer Type | IC50 Value (μM) |

|---|---|---|

| MOLT-4 | Lymphoblastic Leukemia | 7 |

Data from a study on the synthesis and anticancer activity of enantiomeric neplanocins A. orgsyn.org

Furthermore, Cyclopentenylcytosine (CPE-C), another carbocyclic nucleoside analog synthesized from a cyclopentenylamine precursor, shows potent antitumor activity. scbt.com It has demonstrated efficacy against L1210 leukemia lines and 100% growth inhibition of solid human tumor xenografts such as A549 lung and MX-1 mammary tumors in athymic mice. scbt.com The mechanism of action for these compounds is often attributed to the inhibition of crucial enzymes in nucleotide metabolism, such as CTP synthetase. nih.gov

Research in Anti-inflammatory Agents

This compound is a valuable building block for the synthesis of prostaglandins (B1171923) and their analogs, which are key mediators in inflammation. nih.gov Specifically, derivatives of 4-hydroxy-2-cyclopenten-one, which can be prepared from the title compound, are recognized as important chiral precursors for prostanoids.

The enzymatic resolution of hydroxylated cyclopentenones is a well-established method for obtaining precursors for prostaglandin (B15479496) synthesis. Cyclopentenone prostaglandins (cyPGs), such as those in the PGA and PGJ series, are known to possess significant anti-inflammatory properties. These lipid mediators regulate the inflammatory response by interfering with key signaling pathways like NF-κB. The synthesis of Prostaglandin E1, a compound with anti-inflammatory effects, has been achieved through methods that utilize chiral cyclopentenone building blocks. The ability to synthesize these complex molecules relies on the availability of versatile chiral starting materials like this compound.

Agents with Anti-trypanosomal Activity

While direct synthesis of anti-trypanosomal agents from this compound is not extensively documented in dedicated studies, its role as a precursor to carbocyclic nucleosides provides an important link to this therapeutic area. Carbocyclic nucleosides, including analogs of Neplanocin A, have been investigated for their activity against various pathogens, including protozoan parasites. mdpi.com

Research into trypanocidal compounds has explored a wide range of molecular scaffolds, with the aim of developing new treatments for diseases like Human African Trypanosomiasis (Chagas disease), caused by Trypanosoma parasites. nih.gov Given that carbocyclic nucleosides like Neplanocin A and its analogs exhibit broad biological activity, including antiviral and anticancer effects, their potential as anti-trypanosomal agents is a logical area of investigation. mdpi.com The development of novel analogs of these compounds, made possible by chiral precursors such as this compound, represents a promising strategy in the search for new drugs against these neglected tropical diseases.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Enantioselectivity

The asymmetric synthesis of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol, and its immediate precursors, is paramount to its utility. A key area of research is the desymmetrization of meso compounds, particularly cis-3,5-diacetoxy-1-cyclopentene. Enzymatic resolutions have proven to be a highly effective and intensively investigated strategy for achieving exceptional levels of enantiopurity. orgsyn.org

Lipase-catalyzed reactions, which operate under mild conditions with high selectivity, are at the forefront of these methodologies. acs.org These enzymes facilitate enantioselective hydrolysis or transesterification of the meso-diacetate precursor. For instance, the use of an immobilized lipase (B570770) from Candida antarctica, Novozym-435®, in the transesterification with methanol (B129727) has been shown to produce (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297) in high yield and enantiomeric excess. researchgate.net This approach is not only efficient but also allows for the reuse of the enzyme catalyst, enhancing its sustainability. researchgate.net Other enzymes, such as wheat germ lipase and electric eel acetylcholinesterase, have also been successfully employed in the enantioselective hydrolysis of the diacetate. orgsyn.org

Future research is geared towards the discovery and engineering of novel enzymes with improved stability, activity, and selectivity. The goal is to develop more robust and economically viable processes that can deliver multigram quantities of the chiral building block with near-perfect enantioselectivity (>99% ee), making it readily accessible for large-scale synthetic applications. orgsyn.org

Comparative Analysis of Enzymatic Methods for Enantioselective Synthesis

| Enzyme/Catalyst | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Novozym-435® | Transesterification | cis-3,5-Diacetoxy-1-cyclopentene | 95% | >99% | Enzyme can be reused for up to 10 cycles. | researchgate.net |

| Immobilised Lipase | Hydrolysis | cis-3,5-Diacetoxy-1-cyclopentene | 95% (in MTBE) | >99% | Enzyme recyclable up to 5 times in both aqueous and organic solvents. | researchgate.net |

| Wheat Germ Lipase | Hydrolysis | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | 60% | Not specified | Effective for hydrolysis of related cyclopentenone structures. | orgsyn.org |

| Electric Eel Acetylcholinesterase | Hydrolysis | Racemic Diacetate | Not specified | ≥99% | Provides high purity product. | orgsyn.org |

| A.K. Lipase (Amano) | Hydrolysis | Racemic Diacetate | Not specified | ≥99% | Yields high enantiomeric purity. | orgsyn.org |

Expanding the Scope of Applications in Medicinal Chemistry and Drug Discovery

This compound is a cornerstone in the total synthesis of numerous biologically significant molecules. sigmaaldrich.com Its established role as a precursor to prostaglandins (B1171923) and carbocyclic nucleosides continues to be exploited in the development of new therapeutics. sigmaaldrich.com For example, it is a key building block for carbocyclic nucleoside analogues that often exhibit potent antiviral or anticancer properties.

Recent research has broadened its application to the synthesis of highly complex natural products and active pharmaceutical ingredients (APIs). It has been utilized as a crucial reactant in the total synthesis of molecules such as the Wieland-Gumlich aldehyde and (±) strychnine. sigmaaldrich.comchemicalbook.com Furthermore, its utility extends to the synthesis of spinosyn A analogs and the intermediate for brefeldin A, a macrolide antibiotic with potential anticancer activity. sigmaaldrich.comchemicalbook.com

A significant emerging application lies in the synthesis of modern antiviral drugs. The chiral cyclopentane (B165970) core is a structural motif found in important HIV integrase inhibitors, and this building block has been identified as a valuable component for advancing related drug development programs. researchgate.net The enantioselective total synthesis of analgesic compounds like (‒)-morphine also relies on strategies that construct similarly functionalized chiral cyclic frameworks, highlighting the potential for this building block in creating new pain management therapies. d-nb.info Future work will likely see its incorporation into the synthesis of an even wider range of structurally diverse and medicinally relevant targets.

Selected Applications in the Total Synthesis of Bioactive Molecules

| Target Molecule or Class | Biological Significance | Reference |

|---|---|---|

| Carbocyclic Nucleosides | Antiviral, Anticancer | sigmaaldrich.com |

| Prostaglandins | Hormone regulation, Inflammation | sigmaaldrich.com |

| (±) Strychnine / Wieland-Gumlich aldehyde | Alkaloid synthesis | sigmaaldrich.comchemicalbook.com |

| Spinosyn A Analogs | Insecticides | sigmaaldrich.comchemicalbook.com |

| (+)-7-Deaza-5′-noraristeromycin | Nucleoside analog | sigmaaldrich.comchemicalbook.com |

| Azasugar Analogs | Glycosidase inhibitors | sigmaaldrich.com |

| HIV Integrase Inhibitors (e.g., Bictegravir, Dolutegravir) | Antiretroviral therapy | researchgate.net |

| (‒)-Morphine | Analgesic | d-nb.info |

Mechanistic Studies of Key Reactions Involving this compound

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing synthetic routes and designing new ones. The enzymatic desymmetrization of its meso-diacetate precursor is a primary focus of such studies. Research into the lipase-catalyzed acylation and hydrolysis reactions seeks to elucidate the precise geometric and electronic factors that control the high enantioselectivity. acs.org Understanding the enzyme's active site and substrate binding model allows for the rational design of substrates to further enhance reaction efficiency and selectivity. acs.org

Beyond its synthesis, the transformations of the building block itself are subject to mechanistic investigation. For example, the oxidation of the hydroxyl group to form the corresponding ketone, (4R)-(+)-acetoxy-2-cyclopenten-1-one, is a common subsequent step. orgsyn.org Studying the kinetics and intermediates of this oxidation, often carried out with reagents like pyridinium (B92312) chlorochromate (PCC), helps in maximizing yields and minimizing side products. orgsyn.org

Future mechanistic studies will likely employ a combination of experimental techniques (e.g., kinetics, isotopic labeling) and computational modeling. These investigations will provide detailed insights into the transition states of key bond-forming and bond-breaking events, paving the way for the development of novel catalysts and reaction conditions with even greater control over stereochemical outcomes.

Sustainable and Green Chemistry Approaches to its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the production of fine chemicals and pharmaceuticals. researchgate.net Research into the synthesis of this compound is actively pursuing more sustainable and environmentally friendly methods. researchgate.net

Another significant advancement is the development of continuous flow processes. A notable example involves the photo-oxidation of cyclopentadiene (B3395910) using a photosensitizer under blue LED irradiation, followed by acetylation and subsequent biocatalytic desymmetrization in a continuous flow system. researchgate.net This method is not only safer and more efficient than traditional batch processing but is also highly scalable. researchgate.net Such integrated processes minimize manual handling, reduce solvent volume, and offer better control over reaction parameters, aligning perfectly with the goals of green chemistry. mdpi.com

Future efforts will focus on replacing hazardous reagents, minimizing waste streams, and improving the atom economy of the entire synthetic sequence. This includes exploring solvent-free reaction conditions and utilizing renewable starting materials, further solidifying the role of this compound as a sustainably produced chiral building block. researchgate.netmdpi.com

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR distinguish cis/trans configurations via coupling constants () and chemical shifts. For example, cis-diol acetates show distinct splitting patterns for cyclopentene protons .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in structurally analogous cyclopentanol derivatives .

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose-based columns).

What functional group transformations are feasible for this compound, and what are the methodological considerations?

Basic

The acetoxy and hydroxyl groups enable diverse reactions:

- Oxidation : Jones reagent or Dess-Martin periodinane (DMP) oxidizes the hydroxyl group to a ketone, while the acetoxy group remains intact .

- Reduction : Sodium borohydride (NaBH) selectively reduces cyclopentenone derivatives to cyclopentenols, retaining the acetoxy group .

- Hydrolysis : Acidic conditions (e.g., HCl/MeOH) cleave the acetoxy group to regenerate the hydroxyl group, useful for further derivatization .

How can researchers address low yields in acetylation steps during synthesis?

Advanced

Contradictions in yield often stem from:

- Competing side reactions : Over-acetylation or ring-opening under harsh conditions. Mitigate by optimizing stoichiometry (e.g., limiting acetic anhydride) and using mild bases (e.g., pyridine) .

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve acetylating agent efficiency.

- Temperature gradients : Slow addition of reagents at 0–5°C minimizes exothermic side reactions.

What strategies enable regioselective protection of hydroxyl groups in cyclopentenol derivatives?

Q. Advanced

- Steric hindrance : Bulky protecting groups (e.g., tert-butyldimethylsilyl) favor less hindered hydroxyl sites.

- Chelation control : Use of Lewis acids (e.g., BF·OEt) directs acetylation to specific positions via coordination with adjacent functional groups .

- Enzymatic methods : Lipases (e.g., Candida antarctica) achieve enantioselective acetylation under mild conditions, though scalability remains challenging .

How do researchers resolve contradictions in reported biological activities of derivatives?

Advanced

Discrepancies often arise from:

- Impurity profiles : Trace solvents or byproducts (e.g., diacetylated isomers) can skew bioassay results. Rigorous purification (e.g., preparative HPLC) is essential .

- Stereochemical variability : Biological activity is highly stereospecific. Ensure absolute configuration matches literature claims via X-ray or optical rotation comparisons .

- Assay conditions : Variability in cell lines or enzyme batches requires standardized protocols (e.g., NIH/WHO guidelines) for reproducibility.

What are the applications of this compound in asymmetric catalysis?

Advanced

The cyclopentene scaffold serves as a chiral ligand or building block in:

- Organocatalysis : The acetoxy group stabilizes transition states in aldol reactions.

- Metal complexes : Coordination with Pd or Rh enables enantioselective hydrogenation of alkenes .

- Natural product synthesis : Key intermediate in prostaglandin and terpene synthesis due to its bicyclic rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。